N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H19N3OS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(5-amino-6-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H19N3OS/c1-9-7-13-12(8-11(9)16)17-15(20-13)18-14(19)10-5-3-2-4-6-10/h7-8,10H,2-6,16H2,1H3,(H,17,18,19) |
InChI Key |
VDAIYYYOCUODPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C(S2)NC(=O)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Catalytic Oxidation of 2-Methylbenzothiazole
A patent by CN104860901B outlines a method using 2-methylbenzothiazole as a precursor, oxidized to benzothiazole-2-carboxylic acid using oxygen or hydrogen peroxide in the presence of metalloporphyrin catalysts. For example:
-
Catalyst : Tetrakis-(p-methoxyphenyl) manganese porphyrin (10–200 ppm).
-
Solvent : Ethanol/water mixture (20–100% ethanol).
-
Conditions : 40–140°C, 0.5–2.0 MPa oxygen pressure, 2–12 hours.
Under these conditions, the reaction achieves a 30.13% conversion of 2-methylbenzothiazole and a 9.08% yield of benzothiazole-2-carboxylic acid . This intermediate is critical for subsequent transformations into the target compound.
Cyclization of Thiourea Derivatives
An alternative route involves cyclizing N-substituted thioureas with α-haloketones. For instance, reacting 5-amino-4-methyl-2-mercaptoaniline with chloroacetyl chloride in dimethylformamide (DMF) yields the benzothiazole ring. This method avoids harsh oxidation conditions but requires precise stoichiometric control to prevent overhalogenation.
Functionalization of the Benzothiazole Core
Introduction of the 5-Amino Group
The 5-amino group is introduced via nitration followed by reduction or direct nucleophilic substitution. A J-Stage study demonstrates regioselective amination using CeCl₃ as a Lewis acid, achieving >85% selectivity for 5-amino substitution over 7-position isomerization.
Example protocol :
Methyl Group Incorporation at the 6-Position
Methylation is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) or via Friedel-Crafts alkylation. For example, treating 5-aminobenzo[d]thiazole with methyl iodide in acetonitrile at 60°C for 12 hours yields 5-amino-6-methylbenzo[d]thiazole with 92% efficiency.
Amide Bond Formation with Cyclohexanecarboxylic Acid
Activation of Cyclohexanecarboxylic Acid
The carboxylic acid is typically activated as an acyl chloride using thionyl chloride (SOCl₂) or as a mixed anhydride with isobutyl chloroformate .
Acyl chloride synthesis :
Coupling with 5-Amino-6-methylbenzo[d]thiazol-2-amine
The final amidation employs Schotten-Baumann conditions or catalytic coupling agents:
Method A (Schotten-Baumann) :
-
Reagents : Cyclohexanecarboxyl chloride (1.1 eq), 5-amino-6-methylbenzo[d]thiazol-2-amine (1 eq), NaOH (2 eq).
-
Solvent : Water/THF (1:1).
-
Conditions : 0°C to room temperature, 4 hours.
Method B (HATU-mediated coupling) :
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 5-amino-6-methylbenzo[d]thiazole with cyclohexanecarboxylic acid derivatives under specific conditions that promote amide bond formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that derivatives of thiazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of membrane integrity .
Anticancer Potential
Recent investigations into thiazole derivatives have highlighted their potential as anticancer agents. For instance, compounds structurally related to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation .
Inhibition of Enzymatic Activity
The compound also exhibits inhibitory effects on specific enzymes involved in cancer progression, such as leucyl-tRNA synthetase. This inhibition can lead to reduced protein synthesis in cancer cells, thereby hindering tumor growth .
Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial effects of various thiazole derivatives, including this compound. The results indicated a broad spectrum of activity against pathogenic bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin .
Case Study 2: Anticancer Activity Evaluation
In another study focusing on anticancer properties, derivatives similar to this compound were tested against several cancer cell lines. The findings revealed that certain modifications to the compound's structure enhanced its efficacy, suggesting that systematic alteration of substituents could optimize therapeutic outcomes .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that this compound can bind to protein receptors, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
- N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamides
- N-(6-chlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide
Uniqueness
N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzothiazole moiety linked to a cyclohexanecarboxamide. The presence of an amino group and a methyl group at the 6-position of the benzothiazole ring enhances its biological activity. The molecular formula is , indicating the presence of nitrogen and sulfur, which are critical for its interaction with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzothiazole have shown promising results in inhibiting tumor growth in cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Table 1: Anticancer Activity of Benzothiazole Derivatives
The proposed mechanism of action for this compound involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. Molecular docking studies suggest that this compound can effectively bind to COX enzymes, potentially leading to reduced inflammation and tumor progression .
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have been investigated for their antimicrobial effects. Preliminary studies indicate that similar benzothiazole compounds exhibit antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzothiazole derivatives in clinical settings. For example, one study focused on the use of a related compound in patients with advanced cancer, reporting improved outcomes in terms of tumor size reduction and overall survival rates . Another case study highlighted the compound's effectiveness in combination therapy with standard chemotherapeutic agents, enhancing their efficacy while reducing side effects .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): and NMR confirm the molecular structure by identifying proton environments (e.g., aromatic protons in the benzothiazole ring at δ 7.0–8.5 ppm) and carbons (e.g., carbonyl groups at ~165–170 ppm) .
- Infrared (IR) Spectroscopy: Detects functional groups like amide C=O (~1650 cm) and NH stretching (~3300 cm) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. For example, ESI-HRMS can confirm the [M+H] ion .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical for research-grade compounds) .
How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?
Advanced Research Question
SAR studies should systematically modify substituents and evaluate biological outcomes:
- Core Modifications: Replace the cyclohexane ring with other carbocycles (e.g., cyclopentane) to assess steric effects .
- Substituent Effects: Vary the 5-amino and 6-methyl groups on the benzothiazole moiety to probe electronic and hydrophobic interactions .
- Biological Assays: Use in vitro models (e.g., enzyme inhibition assays for kinases or antimicrobial activity screens) to quantify potency. For example, analogs with similar scaffolds have shown insulin-sensitizing effects in preclinical studies .
How should researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictions may arise from variations in experimental design or compound purity:
- Replicate Studies: Standardize assay conditions (e.g., cell lines, incubation times) across labs.
- Purity Verification: Re-analyze compound batches using HPLC and NMR to rule out impurities .
- Mechanistic Profiling: Use techniques like surface plasmon resonance (SPR) or X-ray crystallography to validate target engagement . For instance, intermolecular hydrogen bonding (e.g., N–H⋯N interactions) in related compounds correlates with biological activity .
What in vivo models are suitable for assessing pharmacokinetics and toxicity?
Advanced Research Question
- Rodent Models: Administer the compound orally or intravenously to evaluate bioavailability, half-life, and tissue distribution. LC-MS/MS can quantify plasma and tissue concentrations .
- Toxicity Screening: Conduct acute and subchronic toxicity studies in rodents, monitoring liver/kidney function and histopathology. For analogs, doses up to 200 mg/kg have been tolerated in preclinical trials .
- Metabolic Stability: Use liver microsomes or hepatocyte assays to identify major metabolites and CYP450 interactions .
How can computational methods aid in optimizing this compound’s drug-likeness?
Advanced Research Question
- Molecular Docking: Predict binding modes to target proteins (e.g., kinases or receptors) using software like AutoDock or Schrödinger .
- ADMET Prediction: Tools like SwissADME estimate permeability (LogP), solubility, and CYP450 inhibition. For benzothiazole-carboxamide analogs, LogP values <3 are ideal for oral bioavailability .
- Quantum Mechanical Calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for enhanced stability .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Flow Chemistry: Improve reaction control and yield consistency for sensitive steps (e.g., acyl chloride formation) .
- Catalyst Optimization: Transition from homogeneous to heterogeneous catalysts (e.g., immobilized palladium for coupling reactions) to simplify purification .
- Green Solvents: Replace DMF or acetonitrile with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
